A Technical Guide to the Comprehensive Structure Elucidation of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride
A Technical Guide to the Comprehensive Structure Elucidation of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and chemical research. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. We navigate the process from the initial confirmation of molecular formula and identification of functional groups to the detailed mapping of the atomic framework and the definitive assignment of stereochemistry. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography, this whitepaper presents a logical, self-validating workflow. The causality behind each analytical choice is explained, offering field-proven insights for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction: The Analytical Challenge
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a small molecule featuring a heterocyclic pyridine ring linked to a butane-diol chain. The presence of two adjacent chiral centers at the C2 and C3 positions of the butane chain introduces stereochemical complexity, resulting in the possibility of (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers. Furthermore, its formulation as a hydrochloride salt influences its physical properties and spectroscopic signature. A precise and complete structural assignment is critical for understanding its structure-activity relationship (SAR), ensuring batch-to-batch consistency in manufacturing, and meeting regulatory standards. This guide outlines a systematic and robust workflow to address this analytical challenge.
The Elucidation Workflow: A Multi-Modal Spectroscopic & Crystallographic Approach
The structure elucidation of a novel compound is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The workflow begins with foundational techniques that define the molecule's basic parameters (elemental composition, functional groups) and progresses to more sophisticated methods that map its intricate connectivity and three-dimensional arrangement.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The initial step involves confirming the elemental composition and identifying the key functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic data.
2.1.1 High-Resolution Mass Spectrometry (HRMS)
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Expertise & Rationale: HRMS is chosen over standard mass spectrometry because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). This is a critical first step that validates the molecular formula.[1] For 1-(pyridin-4-yl)butane-2,3-diol, we expect to observe the protonated molecular ion [M+H]⁺ corresponding to the free base.
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Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of methanol to a final concentration of 1 mg/mL. Further dilute to ~10 µg/mL using 50:50 methanol:water with 0.1% formic acid.
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Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
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Analysis Mode: Operate in positive ion mode.
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Data Acquisition: Acquire data over an m/z range of 50-500.
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Data Processing: Use the instrument's software to calculate the elemental composition for the observed [M+H]⁺ peak.
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Data Presentation
| Parameter | Expected Value (for C₉H₁₃NO₂) | Observed Value | Mass Error (ppm) |
| [M+H]⁺ Mass-to-Charge | 168.10191 | 168.1021 | 1.1 |
2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrations of functional groups. For this molecule, we expect to see distinct signals for the alcohol O-H groups, the aromatic pyridine ring, and indications of the hydrochloride salt.[2]
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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.
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Sample Collection: Apply pressure to ensure good contact and record the sample spectrum.
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Data Acquisition: Typically scan from 4000 to 400 cm⁻¹.
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Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 (broad) | Strong | O-H Stretch (Diol) | The broadness is due to intermolecular hydrogen bonding.[2] |
| ~2800-3000 | Medium | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the butane chain. |
| ~2400-2700 (broad) | Weak-Medium | N⁺-H Stretch (Pyridinium ion) | Broad absorption characteristic of amine salts. |
| ~1600, ~1500 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) | Characteristic aromatic ring vibrations.[3] |
| ~1050-1100 | Strong | C-O Stretch (Secondary Alcohols) | The strong intensity is typical for the C-O bond in alcohols.[4] |
Mapping the Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments is required to assign every proton and carbon and establish their connectivity.[5]
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Experimental Protocol: NMR Sample Preparation
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Dissolve ~10-15 mg of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ will allow observation of the exchangeable -OH and -N⁺H protons, while D₂O will exchange these protons for deuterium, causing their signals to disappear, which is a useful diagnostic tool.
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Transfer the solution to a 5 mm NMR tube.
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2.2.1 Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
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¹H NMR Rationale: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).
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¹³C NMR Rationale: Provides information on the number of distinct carbon environments.
2.2.2 2D NMR - Establishing Connectivity
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Expertise & Rationale: While 1D NMR identifies the pieces of the puzzle, 2D NMR shows how they connect.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the butane chain.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal it is attached to, definitively linking the ¹H and ¹³C assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the butane chain fragment to the pyridine ring.
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Caption: Key HMBC correlations linking the butane chain to the pyridine ring.
2.2.3 Summarized NMR Data (Hypothetical, in DMSO-d₆)
| Position | δ ¹H (ppm), (mult, J in Hz, int) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
| H2'/H6' | 8.8 (d, 6.0, 2H) | 150.0 | C4', C2'/C6' |
| H3'/H5' | 7.8 (d, 6.0, 2H) | 122.5 | C4', C3'/H5' |
| C4' | - | 148.0 | - |
| C1 | 2.8 (m, 2H) | 38.0 | C2, C3, C4', C3'/C5' |
| C2 | 3.9 (m, 1H) | 72.5 | C1, C3, C4 |
| C3 | 3.5 (m, 1H) | 74.0 | C1, C2, C4 |
| C4 | 1.1 (d, 6.5, 3H) | 18.5 | C2, C3 |
| OH-2 | 5.1 (d, 4.5, 1H) | - | C2, C3 |
| OH-3 | 4.8 (d, 5.0, 1H) | - | C2, C3 |
The Definitive Proof: Single-Crystal X-ray Crystallography
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Expertise & Rationale: While the spectroscopic data provides a robust hypothesis for the structure, single-crystal X-ray crystallography provides the "gold standard" of proof.[6] It yields a three-dimensional model of the molecule in the solid state, which unambiguously confirms atomic connectivity, reveals the relative stereochemistry of the chiral centers (e.g., syn vs. anti), and characterizes the hydrogen bonding network involving the diol, the pyridinium ion, and the chloride counter-ion.[7][8]
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Experimental Protocol: Crystal Growth and Data Collection
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Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation. Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
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Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
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Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion.
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Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.
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Data Presentation
| Parameter | Example Data |
| Chemical Formula | C₉H₁₄ClNO₂ |
| Formula Weight | 203.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |
| Volume | 1005 ų |
| Z (Molecules/unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Computational Corroboration
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Expertise & Rationale: Computational chemistry, particularly using Density Functional Theory (DFT), can serve as a powerful tool to corroborate spectroscopic assignments.[9] By building a model of the proposed structure, one can predict the ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts significantly increases the confidence in the structural assignment.
Synthesis of Findings: The Confirmed Structure
The convergence of data from all analytical techniques provides an undeniable confirmation of the structure.
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HRMS confirmed the molecular formula as C₉H₁₃NO₂.
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FTIR identified the presence of hydroxyl, aliphatic C-H, aromatic pyridine, and pyridinium N⁺-H functional groups.
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1D and 2D NMR spectroscopy established the carbon-hydrogen framework, confirming a 4-substituted pyridine ring and a butane-2,3-diol chain. Crucially, HMBC correlations between the C1 protons of the butane chain and carbons C3'/C4'/C5' of the pyridine ring locked the two fragments together.
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Single-Crystal X-ray Crystallography provided the definitive 3D structure, confirming the connectivity derived from NMR and, most importantly, establishing the relative stereochemistry of the hydroxyl groups at C2 and C3. It also confirmed the location of the proton on the pyridine nitrogen and the presence of the chloride counter-ion.
Conclusion
The structure elucidation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is successfully achieved through a systematic, multi-technique approach. Each method provides essential, complementary information, culminating in a self-validating and unambiguous structural assignment. This guide demonstrates that a logical workflow, beginning with foundational analysis and progressing through detailed spectroscopic mapping to definitive crystallographic confirmation, represents the gold standard for chemical characterization in a modern research and development environment.
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